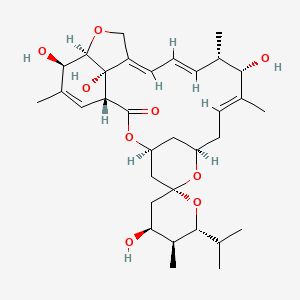
Avermectin B2b aglycone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Avermectin B2b aglycone is a member of oxanes.
Wissenschaftliche Forschungsanwendungen
Agro-Ecological Impact
Avermectins, including Avermectin B2b aglycone, are widely used in agro-ecosystems for controlling parasites in domestic livestock. However, their application has raised concerns regarding their potential environmental impact, particularly on non-target species like dung beetles. Dung beetles play a pivotal role in maintaining pasture health through dung burial behavior. Research has indicated that this compound could adversely affect dung beetles, leading to a decline in their population. This decline can negatively impact the rate of dung degradation and burial, ultimately affecting the overall health of agro-ecosystems (Jacobs & Scholtz, 2015).
Environmental Toxicology
The broader category of macrocyclic lactones, which includes this compound, has been the subject of extensive research due to its potential effects on non-target organisms. Substantial information on the impact of these compounds on the environment, especially on invertebrates in terrestrial and aquatic environments, has been compiled. The review highlights that many macrocyclic lactones are of high concern regarding their environmental impacts, particularly with larval instars of invertebrates. However, the susceptibility varies with life cycle stages, and impacts can be mitigated by using these compounds when these stages are not present. Information on the environmental impact is mainly focused on ivermectin and, to a lesser extent, other compounds like this compound. This highlights the need for more focused research on this compound's specific impact (Lumaret et al., 2012).
Aglycone's Role in Plant Physiology
Saponins, which are plant-derived natural products, often consist of a hydrophobic aglycone. This compound, due to its aglycone component, can be considered in the broader context of saponins' impact on plant physiology. Recent research suggests that saponins and their biosynthetic intermediates play significant roles in plant growth and development. This implies that the aglycone component of Avermectin B2b might also be involved in influencing plant primary processes, offering potential applications in the pharmaceutical, cosmetic, and food sectors (Moses et al., 2014).
Nanotechnology Applications
In the context of nanotechnology, the term B2B, similar to Avermectin B2b, is used to denote business-to-business markets. Nanocatalysis, an application area of nanotechnology, is a notable example of such a B2B market. Although not directly linked to this compound, understanding the broader implications of B2B markets in nanotechnology can offer insights into potential industrial and commercial applications where similar compounds could play a role. The study suggests that the current research in academic and industrial laboratories will enable a wealth of future applications in the industry, potentially including applications for this compound (Olveira et al., 2014).
Eigenschaften
Molekularformel |
C33H48O9 |
|---|---|
Molekulargewicht |
588.7 g/mol |
IUPAC-Name |
(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',12,21,24-tetrahydroxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C33H48O9/c1-17(2)29-21(6)26(34)15-32(42-29)14-24-13-23(41-32)11-10-19(4)27(35)18(3)8-7-9-22-16-39-30-28(36)20(5)12-25(31(37)40-24)33(22,30)38/h7-10,12,17-18,21,23-30,34-36,38H,11,13-16H2,1-6H3/b8-7+,19-10+,22-9+/t18-,21-,23+,24-,25-,26-,27-,28+,29+,30+,32-,33+/m0/s1 |
InChI-Schlüssel |
CZMBJLNTFCNLGQ-QJEXIZKGSA-N |
Isomerische SMILES |
C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O)\C)O[C@]5(C4)C[C@@H]([C@@H]([C@H](O5)C(C)C)C)O)O |
Kanonische SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)CC(C(C(O5)C(C)C)C)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





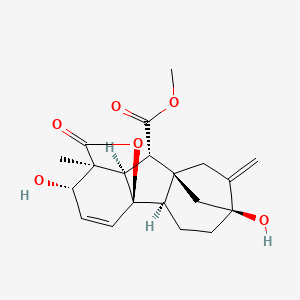
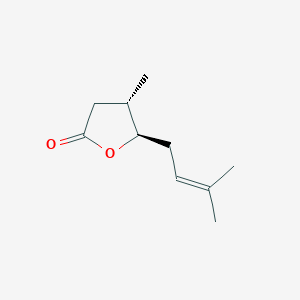
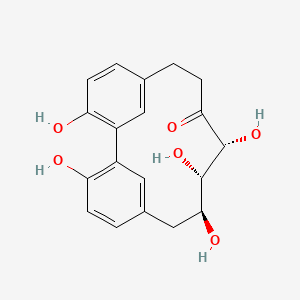
![N-[amino(imino)methyl]-2-(2,5-diphenyl-1H-pyrrol-1-yl)acetamide](/img/structure/B1246981.png)
![Methyl (1S,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B1246982.png)
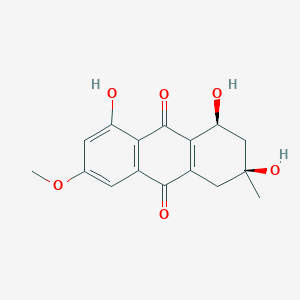

![(Z)-4-[(2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1246986.png)
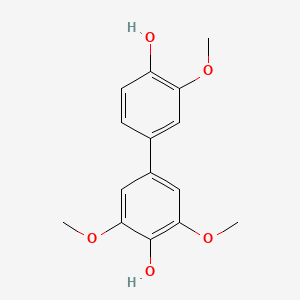
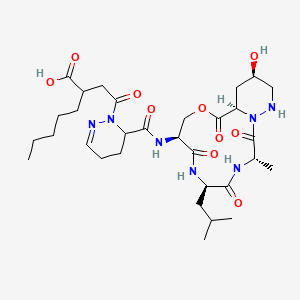
![(2S,3S,4R,9E)-1,3,4-trihydroxyl-2-[(2'R)-2'-hydroxytetracosanoylamino]-9-octadecene](/img/structure/B1246991.png)
